3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide
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Overview
Description
3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C9H8BrF3N2O2 It is a derivative of picolinamide, characterized by the presence of bromine, methoxy, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide typically involves the following steps:
Methoxylation: The addition of a methoxy group.
Trifluoromethylation: The addition of a trifluoromethyl group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination, methoxylation, methylation, and trifluoromethylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine, methoxy, methyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways. The bromine, methoxy, methyl, and trifluoromethyl groups contribute to its chemical reactivity and ability to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison: Compared to similar compounds, 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity in various chemical and biological contexts.
Properties
CAS No. |
1211515-76-2 |
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Molecular Formula |
C9H8BrF3N2O2 |
Molecular Weight |
313.07 g/mol |
IUPAC Name |
3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H8BrF3N2O2/c1-15(17-2)8(16)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,1-2H3 |
InChI Key |
LKBXQKSJCGUSNE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=N1)C(F)(F)F)Br)OC |
Origin of Product |
United States |
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